molecular formula C12H10N4S B2444891 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 1417313-49-5

4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B2444891
CAS No.: 1417313-49-5
M. Wt: 242.3
InChI Key: FVCXYXXKPBNSTL-UHFFFAOYSA-N
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Description

4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that combines the structural features of quinoline and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione typically involves the reaction of quinoline derivatives with triazole precursors. One common method includes the cyclization of appropriate quinoline and triazole intermediates under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can interfere with DNA synthesis, protein synthesis, or cell wall formation in microorganisms, contributing to its biological activity.

Comparison with Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline core.

Uniqueness: 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione is unique due to its combined quinoline and triazole structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties .

Properties

IUPAC Name

4-methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)9-6-7-13-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXYXXKPBNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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